

Synthesis of Valeryl Salicylate from Salicylic Acid: An Application Note and Protocol

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Compound of Interest		
Compound Name:	Valeryl salicylate	
Cat. No.:	B1662393	Get Quote

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Abstract

This document provides a detailed protocol for the synthesis of **valeryl salicylate**, also known as 2-valeryloxybenzoic acid, from salicylic acid. The synthesis involves the acylation of the phenolic hydroxyl group of salicylic acid with valeric anhydride. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and visual representations of the reaction pathway and experimental workflow to guide researchers in the successful synthesis and purification of this compound.

Introduction

Valeryl salicylate (CAS 64206-54-8) is a derivative of salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID). The modification of the phenolic hydroxyl group of salicylic acid through acylation can alter its physicochemical and pharmacological properties. This protocol details a laboratory-scale synthesis of **valeryl salicylate**, which can be a valuable compound for research in drug development and medicinal chemistry. The synthesis is analogous to the well-established preparation of acetylsalicylic acid (aspirin).

Data Presentation

Table 1: Physicochemical Properties of Valeryl Salicylate



Property	Value	Reference
CAS Number	64206-54-8	[1][2]
Molecular Formula	C12H14O4	[1]
Molecular Weight	222.24 g/mol	[1][2]
Appearance	Crystalline solid	[2]
Melting Point	86-87 °C	[2]
Solubility	Soluble in ethanol, DMSO, and dimethylformamide.	[2]

Table 2: Proposed Reactants for Synthesis

Reactant	Molecular Formula	Molecular Weight (g/mol)	Molar Equivalent
Salicylic Acid	С7Н6О3	138.12	1.0
Valeric Anhydride	C10H18O3	186.25	1.2
Sulfuric Acid (catalyst)	H ₂ SO ₄	98.08	Catalytic amount

Experimental Protocols Synthesis of 2-Valeryloxybenzoic Acid (Valeryl Salicylate)

This protocol is adapted from the general procedure for the acylation of salicylic acid.

Materials:

- · Salicylic acid
- Valeric anhydride
- Concentrated sulfuric acid (H2SO4)



- Deionized water
- Ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Beaker
- Büchner funnel and filter flask
- · Crystallizing dish

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (1.0 molar equivalent).
- Addition of Reagents: In a fume hood, carefully add valeric anhydride (1.2 molar equivalents) to the flask.
- Catalyst Addition: Slowly add a few drops (approximately 0.5 mL) of concentrated sulfuric acid to the reaction mixture while stirring.
- Reaction: Attach a reflux condenser to the flask and heat the mixture in a water bath at 80-90°C for 2 hours with continuous stirring.
- Quenching: After the reaction is complete, cool the flask to room temperature. Slowly and carefully add 50 mL of cold deionized water to the flask to quench the excess valeric anhydride.
- Crystallization: Place the flask in an ice bath to facilitate the crystallization of the crude valeryl salicylate.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.



- Washing: Wash the crystals with two portions of 20 mL of cold deionized water.
- Recrystallization: For further purification, recrystallize the crude product from an
 ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add
 hot deionized water dropwise until turbidity persists. Allow the solution to cool slowly to room
 temperature and then in an ice bath to form pure crystals.
- Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Expected Yield: While a specific yield for this reaction is not available in the cited literature, similar acylation reactions of salicylic acid typically yield products in the range of 70-90%.

Characterization:

The synthesized product can be characterized by its melting point and spectroscopic methods.

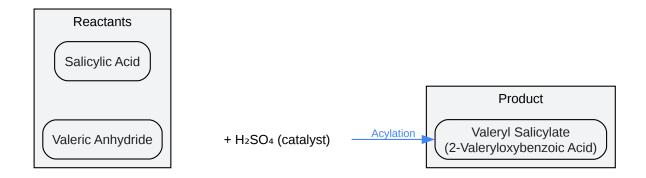
- Melting Point: The melting point of the purified valeryl salicylate should be determined and compared to the literature value (86-87 °C).[2]
- Spectroscopic Analysis:
 - Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic C=O stretching vibration for the ester group around 1750-1735 cm⁻¹, a C=O stretching vibration for the carboxylic acid group around 1700-1680 cm⁻¹, and the disappearance of the broad O-H stretch from the phenolic hydroxyl group of salicylic acid.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum should show signals corresponding to the aromatic protons, the protons of the valeryl group, and the carboxylic acid proton.
 - ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, as well as the carbons of the aromatic ring and the valeryl chain.

Note: At the time of writing, experimental IR and NMR spectra for 2-valeryloxybenzoic acid were not available in the searched literature. The expected spectral features are based on the



known spectra of similar compounds.

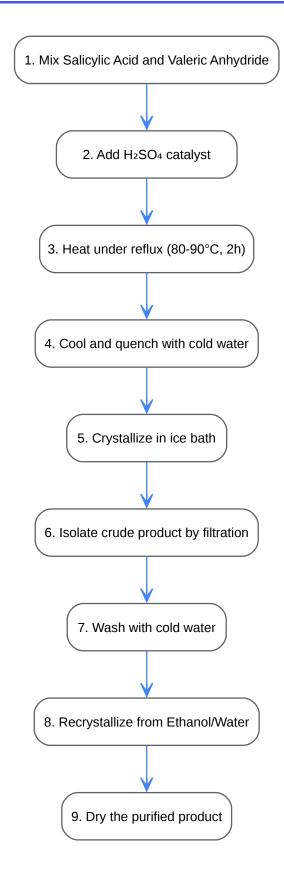
Mandatory Visualizations



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Caption: Reaction scheme for the synthesis of valeryl salicylate.





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Caption: Experimental workflow for valeryl salicylate synthesis.



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References

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